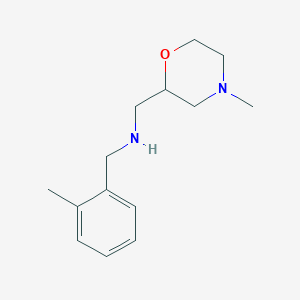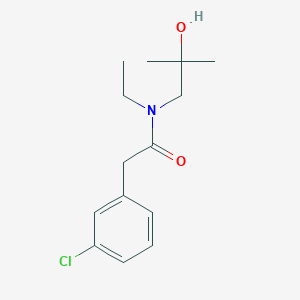
Sodium (R)-2,3-bis(octanoyloxy)propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is a synthetic compound with a complex molecular structure It is characterized by the presence of phosphate and octanoyloxy groups attached to a propyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(octanoyloxy)propyl phosphate typically involves the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing advanced equipment to maintain reaction efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its therapeutic potential and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Sodium ®-2,3-bis(octanoyloxy)propyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often participating in phosphorylation and dephosphorylation processes that regulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dihydrogen phosphate
- Sodium phosphate dibasic
- Sodium phosphate monobasic
Uniqueness
Sodium ®-2,3-bis(octanoyloxy)propyl phosphate is unique due to its specific molecular structure, which combines the properties of phosphate and octanoyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C19H35Na2O8P |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
disodium;[(2R)-2,3-di(octanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C19H37O8P.2Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H2,22,23,24);;/q;2*+1/p-2/t17-;;/m1../s1 |
Clé InChI |
GBZZUCZORHEYPD-ZEECNFPPSA-L |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



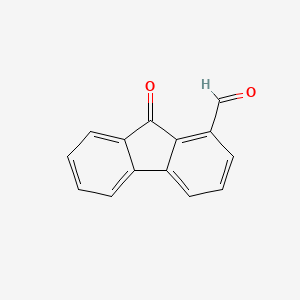
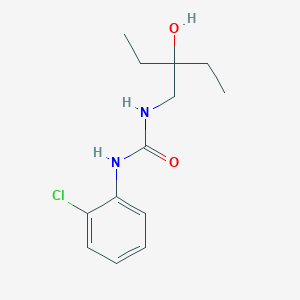
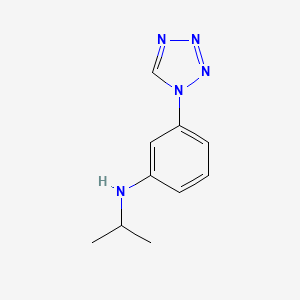
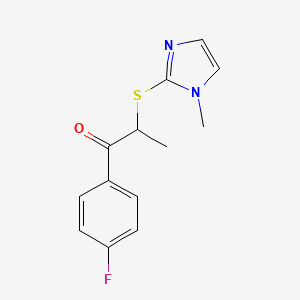
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
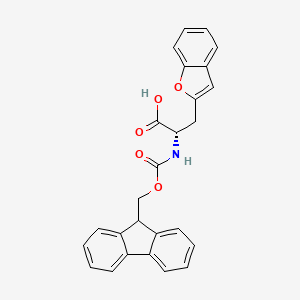

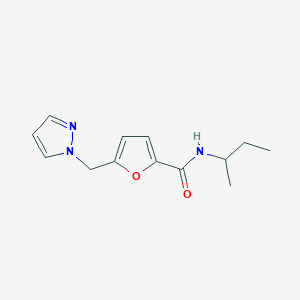
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
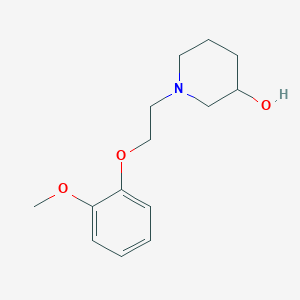
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
